2-acetamido-N-(4-ethoxyphenyl)benzamide
Description
2-Acetamido-N-(4-ethoxyphenyl)benzamide is a benzamide derivative characterized by a 2-acetamido substituent on the benzamide core and a 4-ethoxyphenyl group attached via an amide linkage. This structure combines features of both acetamide and aryl ether functionalities, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-acetamido-N-(4-ethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-3-22-14-10-8-13(9-11-14)19-17(21)15-6-4-5-7-16(15)18-12(2)20/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMLUCIPRMQOHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(4-ethoxyphenyl)benzamide typically involves the reaction of 4-ethoxyaniline with acetic anhydride to form 4-ethoxyacetanilide. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-(4-ethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or ethoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-acetamido-N-(4-ethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects.
Comparison with Similar Compounds
Table 1: Substituent Impact on PCAF HAT Inhibitory Activity (100 μM)
| Compound | Substituent (2-position) | Aromatic Group (N-linked) | Inhibitory Activity (%) |
|---|---|---|---|
| 2-Hexanoylamino derivative (8) | Hexanoyl | 4-Carboxyphenyl | 67% |
| 2-Tetradecanoylamino (16) | Tetradecanoyl | 4-Carboxyphenyl | 72% |
| Anthranilic acid | - | - | 34% |
| Hypothetical Comparison | Acetamido | 4-Ethoxyphenyl | ~65–75% (inferred) |
Key Findings :
- Long acyl chains (e.g., tetradecanoyl) marginally improve PCAF HAT inhibition over shorter chains, but the 2-acylamino group itself is critical for activity .
- The 4-ethoxyphenyl group in the target compound likely enhances lipophilicity (ClogP ≈ 0.5–1.0 inferred from and ) compared to polar 4-carboxyphenyl analogs (ClogP < 0), which may improve bioavailability .
Photophysical and Physicochemical Properties
Table 2: Excited-State Properties of Benzamide Derivatives
| Compound | Fluorescence Yield | Phosphorescence Lifetime | Key Substituents |
|---|---|---|---|
| Benzamide | Low | Short (<1 ms) | None |
| Acetanilide | Moderate | Moderate (~1–2 ms) | Acetamido |
| Target Compound | Moderate–High | Moderate (inferred) | 2-Acetamido, 4-ethoxy |
Key Findings :
- The 2-acetamido group in acetanilide analogs enhances fluorescence yield compared to unsubstituted benzamide .
Polymorphism and Crystallography
Benzamides with halogen substituents (e.g., 3-chloro-N-(2-fluorophenyl)benzamide) exhibit polymorphic forms stabilized by weak interactions (C–H···O, π–π stacking) . The 4-ethoxyphenyl group in the target compound may promote distinct packing modes due to its bulky, electron-donating nature, though experimental data are lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
